

A Comparative Guide to Experimental and Computational Analyses of 1,1-Difluoroethene

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Compound of Interest

Compound Name: 1,1-Difluoroethene;1,1,2-trifluoroethene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational results for the molecular structure and properties of 1,1-Difluoroethene (CH_2CF_2). It aims to offer a clear cross-validation of data obtained from various analytical techniques and theoretical models, supporting researchers in their understanding and application of this compound.

Data Presentation: Molecular Geometry

The geometric parameters of 1,1-Difluoroethene, specifically its bond lengths and angles, have been determined through both experimental techniques and computational methods. The following tables summarize these quantitative data for easy comparison.

Table 1: Comparison of Experimental and Computational Bond Lengths for 1,1-Difluoroethene (in Ångströms)

Bond	Experimental Value[1]	Computational (MP2/aug-cc-pVDZ)[2]
C=C	1.340	1.336
C-H	1.091	1.083
C-F	1.315	1.325

Table 2: Comparison of Experimental and Computational Bond Angles for 1,1-Difluoroethene (in Degrees)

Angle	Experimental Value[1]	Computational (MP2/aug-cc-pVDZ)[2]
H-C-H	122.0	121.3
F-C-F	110.6	111.7
H-C=C	119.0	119.4
F-C=C	124.7	124.1

Experimental Protocols

Detailed methodologies for the key experimental techniques used to determine the molecular structure of gaseous 1,1-Difluoroethene are provided below.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gas phase.[3]

Methodology:

- **Sample Introduction:** A gaseous sample of 1,1-Difluoroethene is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[3]
- **Electron Beam Interaction:** A high-energy beam of electrons is directed perpendicularly to the molecular beam.[3]
- **Scattering:** The electrons are scattered by the electric field of the molecules. The resulting diffraction pattern is a series of concentric rings.
- **Detection:** The scattered electrons are detected on a photographic plate or a CCD detector. A rotating sector may be used to compensate for the steep decline in intensity of scattered electrons at wider angles.

- **Data Analysis:** The diffraction pattern is analyzed to determine the internuclear distances and bond angles. This analysis involves fitting the experimental scattering intensity data to a theoretical model of the molecule's structure.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its geometry can be derived.^[4]

Methodology:

- **Sample Preparation:** A gaseous sample of 1,1-Difluoroethene is introduced into a waveguide sample cell at low pressure (typically around 0.01 mm Hg).^[5]
- **Microwave Radiation:** The sample is irradiated with microwave radiation from a source like a klystron tube.^[5]
- **Absorption:** As the frequency of the microwave radiation is swept, the molecules absorb energy at specific frequencies corresponding to transitions between their rotational energy levels. This is possible because 1,1-Difluoroethene has a permanent dipole moment.^[4]
- **Detection:** The absorption of microwave radiation is detected by a crystal detector.^[5]
- **Spectral Analysis:** The resulting spectrum of absorption lines is analyzed to determine the rotational constants of the molecule. By measuring the spectra of different isotopic species, the positions of the atoms and thus the precise molecular structure can be determined.

Computational Protocols

Computational chemistry provides theoretical insights into molecular structure and properties, which can be compared with experimental findings.

Geometry Optimization

Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of the molecule.^{[6][7]}

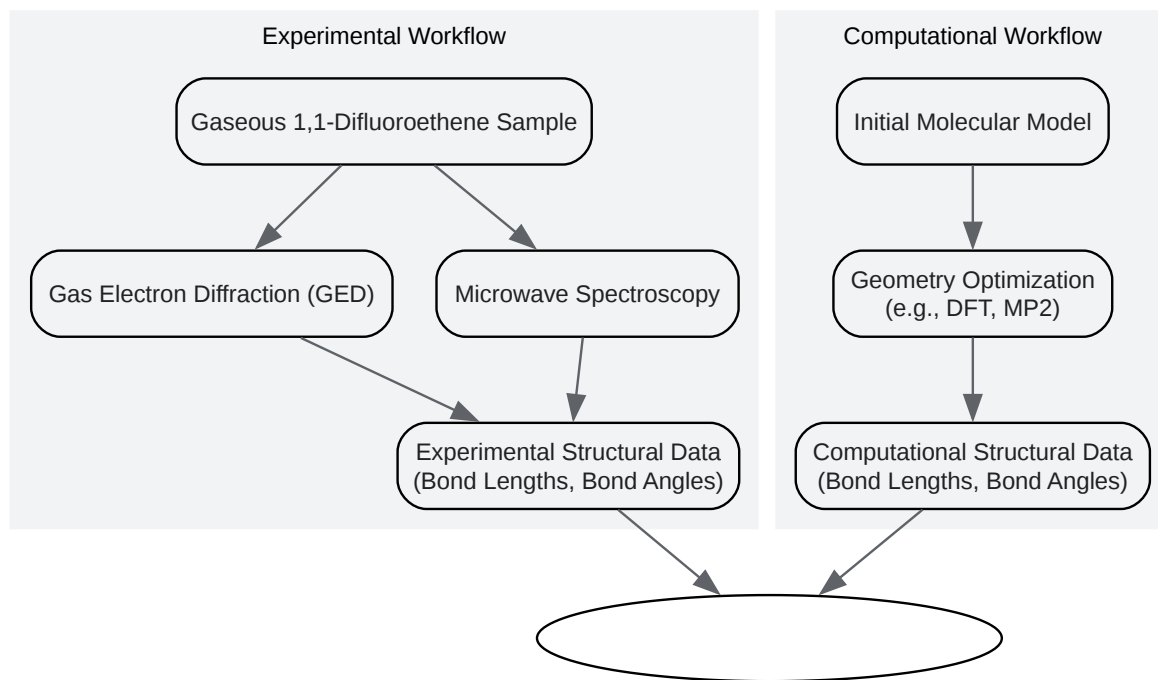
Methodology:

- **Initial Structure:** An initial guess for the molecular geometry of 1,1-Difluoroethene is provided as input.
- **Choice of Method and Basis Set:** A theoretical method (e.g., Hartree-Fock, Density Functional Theory - DFT) and a basis set (e.g., 6-31G*, aug-cc-pVDZ) are selected.[8]
- **Energy and Gradient Calculation:** The energy of the initial structure and the gradient of the energy with respect to the atomic coordinates are calculated.
- **Iterative Optimization:** An optimization algorithm, such as a quasi-Newton method, iteratively adjusts the atomic coordinates to move down the potential energy surface towards a lower energy structure.[9]
- **Convergence:** The process is repeated until the changes in energy and atomic positions between iterations are below a predefined threshold, indicating that a stationary point (a minimum) has been reached.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the general workflow for determining and cross-validating the molecular structure of 1,1-Difluoroethene using both experimental and computational approaches.

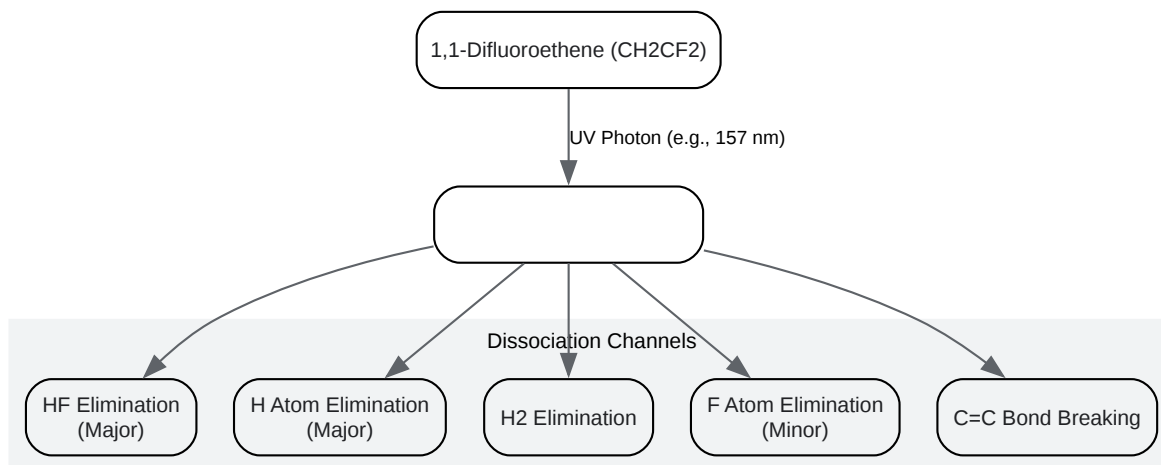


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Caption: Workflow for structural analysis of 1,1-Difluoroethene.

Photodissociation Pathway of 1,1-Difluoroethene

The photodissociation of 1,1-Difluoroethene upon excitation with UV light (e.g., at 157 nm or 193 nm) leads to several dissociation channels.^{[1][10][11]} The following diagram illustrates the major pathways.



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Caption: Photodissociation pathways of 1,1-Difluoroethene.

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